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molecular formula C12H15NOS B8436571 N-Acetyl-5-ethylthioindoline

N-Acetyl-5-ethylthioindoline

Cat. No. B8436571
M. Wt: 221.32 g/mol
InChI Key: KBUOMEGCKGVATN-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

To a solution of acetal (D5, 2.14 g, 6.9 mmol) in dry dichloromethane (80 ml) at -78° C. was added titanium tetrachloride (1.48 ml, 13.85 mmol) dropwise by syringe. The mixture was stirred for 2 h at -78° C., 2 h at 0° C. and then overnight at room temperature. The mixture was then washed with water, saturated sodium bicarbonate solution, then water again, dried and evaporated. The residue was taken up in hot dichloromethane and petrol was added to precipitate polar material as a gum. The liquor was decanted off and addition of petrol/decantation was repeated twice. The final liquor was evaporated to give a mixture of the title compound and 5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole (0.31 g), which was hydrolysed without separation.
Name
5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
acetal
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.48 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH2:14][CH:15](OCC)OCC)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(N1C2C=C3C=CSC3=CC=2CC1)(=O)C>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH2:14][CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole
Quantity
0.31 g
Type
reactant
Smiles
C(C)(=O)N1CCC=2C=C3C(=CC12)C=CS3
Step Two
Name
acetal
Quantity
2.14 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)SCC(OCC)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.48 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at -78° C., 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
The mixture was then washed with water, saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water again, dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
petrol was added
CUSTOM
Type
CUSTOM
Details
to precipitate polar material as a gum
CUSTOM
Type
CUSTOM
Details
The liquor was decanted off
ADDITION
Type
ADDITION
Details
addition of petrol/decantation
CUSTOM
Type
CUSTOM
Details
The final liquor was evaporated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)SCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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